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An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3

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Compound of Interest		
Compound Name:	Tspba	
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Disclaimer: Initial searches for "**Tspba** crosslinker" did not yield information on a known chemical entity, suggesting a possible typographical error or the use of a proprietary name. This guide will focus on a widely used and well-characterized crosslinker, Bis(sulfosuccinimidyl) suberate (BS3), as a representative example of an amine-reactive crosslinking agent.

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data related to the homobifunctional, amine-reactive crosslinker, BS3. It is intended for researchers, scientists, and drug development professionals working in proteomics, protein interaction studies, and bioconjugation.

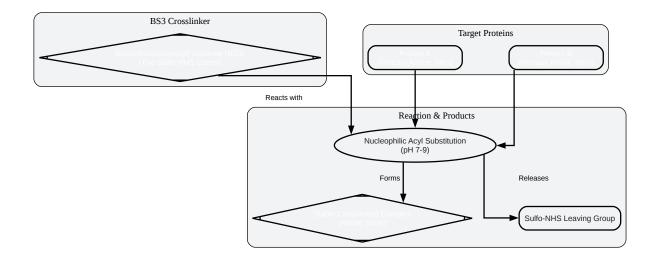
Core Mechanism of Action

BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its mechanism of action is centered on the reaction of its two identical NHS ester groups with primary amines.[2]

Reaction Chemistry: The core reaction is a nucleophilic acyl substitution. Primary amines (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine (Lys, K) residues, act as nucleophiles.[3] These amines attack the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide (sulfo-NHS) as a leaving group.[2][3] The reaction is most efficient in a pH range of 7 to 9.[1][4] The presence of sulfonate groups on the NHS leaving group renders BS3 water-soluble, allowing for reactions to be performed in physiological buffers without organic solvents.[5][6]



Because BS3 has two reactive groups, it can form a covalent bridge between two protein molecules that are in close proximity, or it can link two different sites within the same protein. The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions.[2]



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Diagram 1: BS3 crosslinking mechanism of action.

Quantitative Data Summary

The key physicochemical and reactive properties of BS3 are summarized in the table below.



Property	Value	References
Alternative Names	Sulfo-DSS, Disulfosuccinimidyl suberate	[7]
Molecular Formula	C16H18N2Na2O14S2	[7][8]
Molecular Weight	572.43 g/mol	[7][8]
Spacer Arm Length	11.4 Å (8 atoms)	[7]
Reactive Groups	N-hydroxysulfosuccinimide (sulfo-NHS) esters	[5]
Target Functional Group	Primary amines (-NH ₂)	[2][3]
Solubility	Water-soluble (up to ~100 mM)	[1][9]
Membrane Permeability	Impermeable	[4][5]
Cleavability	Non-cleavable	[5][10]
Optimal Reaction pH	7.0 - 9.0	[1][8]

Experimental Protocols

Below are detailed methodologies for common applications of BS3 in protein crosslinking.

This protocol is designed to covalently trap interacting proteins in a solution for subsequent analysis by techniques like SDS-PAGE or mass spectrometry.[6][11]

Materials:

- BS3 Crosslinker
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[12][13]
- Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine.[1]
- Protein sample in a compatible buffer.



Procedure:

- Sample Preparation: Prepare the protein sample at the desired concentration in the reaction buffer.[11]
- BS3 Preparation: Immediately before use, allow the BS3 vial to equilibrate to room temperature to prevent condensation.[7] Dissolve the BS3 powder in the reaction buffer to create a fresh stock solution (e.g., 50 mM).[7][13]
- Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM.[1] The optimal molar excess of crosslinker to protein can range from 20-fold to 50-fold, depending on the protein concentration.[1]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for up to 2 hours on ice.[1]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] This will react with and neutralize any excess BS3. Incubate for 15 minutes at room temperature.[1]
- Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry) or for purification to remove the quencher and reaction byproducts.[11]

This protocol is used to covalently attach an antibody to Protein A or G-coated beads, preventing the antibody from co-eluting with the target antigen during immunoprecipitation (IP). [14]

Materials:

- Antibody-coupled Protein A/G beads
- BS3 Crosslinker
- Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9.[14]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5.[14]



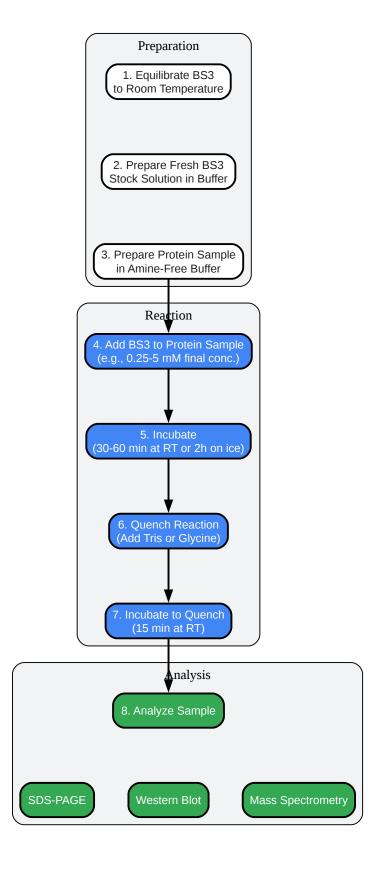
Procedure:

- Bead Preparation: Wash the antibody-coupled beads twice with 200 μL of Conjugation Buffer.[14]
- BS3 Preparation: Prepare a fresh 5 mM solution of BS3 in Conjugation Buffer immediately before use.[14]
- Crosslinking Reaction: Resuspend the washed beads in 250 μL of the 5 mM BS3 solution.
 [14]
- Incubation: Incubate for 30 minutes at room temperature with gentle rotation.[14]
- Quenching: Add 12.5 μL of Quenching Buffer to the bead suspension and incubate for an additional 15 minutes at room temperature with rotation.[14]
- Final Washes: Wash the crosslinked beads three times with an appropriate IP buffer (e.g., PBST).[14] The beads are now ready for the immunoprecipitation experiment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a protein-protein interaction study using BS3.





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Diagram 2: General experimental workflow for BS3 crosslinking.



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